Chemical structure and properties of 1-Ethyl-2-isopropyl-1H-indol-5-amine
Chemical structure and properties of 1-Ethyl-2-isopropyl-1H-indol-5-amine
Chemical Class: Substituted 5-Aminoindole | CAS: 748747-29-7[1][2][3][4]
Executive Summary
1-Ethyl-2-isopropyl-1H-indol-5-amine is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive small molecules.[3] Distinct from the psychoactive tryptamines, this 5-aminoindole scaffold serves as a critical nucleophilic building block in medicinal chemistry. Its structural uniqueness lies in the 2-isopropyl group , which provides significant steric bulk adjacent to the indole nitrogen, and the N-ethyl substituent , which modulates lipophilicity and solubility without introducing reactive metabolic handles.
This guide details the physicochemical profile, synthetic pathways, and application of this compound in drug discovery, specifically within the context of kinase inhibition and GPCR ligand design.
Chemical Identity & Physicochemical Properties[5][6][7][8][9][10][11]
The electronic environment of the indole ring is heavily influenced by the electron-donating amine at position 5.[3] This increases the electron density of the pyrrole ring, making the C3 position highly nucleophilic, while the C2 position is sterically occluded by the isopropyl group.
Table 1: Physicochemical Profile
| Property | Value / Description | Note |
| IUPAC Name | 1-Ethyl-2-isopropyl-1H-indol-5-amine | |
| CAS Number | 748747-29-7 | |
| Molecular Formula | C₁₃H₁₈N₂ | |
| Molecular Weight | 202.30 g/mol | |
| Appearance | Off-white to pale brown solid | Oxidizes upon air exposure (darkens).[3] |
| Predicted LogP | 3.2 ± 0.4 | Lipophilic; suitable for CNS penetration. |
| pKa (Conjugate Acid) | ~5.6 (Indole N), ~4.5 (Aniline NH₂) | The 5-NH₂ is weakly basic due to resonance. |
| H-Bond Donors | 1 (Primary Amine) | |
| H-Bond Acceptors | 2 | |
| Rotatable Bonds | 2 | Rigid core; low entropic penalty in binding.[3] |
Expert Insight: The 2-isopropyl group is not merely a spacer; it effectively blocks metabolic oxidation at the C2 position, a common clearance pathway for simple indoles. This steric bulk also restricts rotation in the binding pocket, potentially increasing selectivity for targets with hydrophobic pockets (e.g., the "gatekeeper" region in kinases).
Structural Analysis & Reactivity
The molecule features three distinct vectors for chemical modification:
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The 5-Amino Group: A primary aniline-like amine.[3] It is the primary handle for amide coupling, reductive amination, or urea formation.
-
The C3 Position: Highly nucleophilic. Susceptible to electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation), though the 2-isopropyl group may sterically hinder bulky electrophiles.[3]
-
The N1-Ethyl Group: Fixed alkylation.[3] Prevents H-bond donation from the indole nitrogen, altering the interaction mode compared to N-unsubstituted indoles (which often bind via water bridges).[3]
Diagram 1: Structural Reactivity Logic
Caption: Functional decomposition of the molecule highlighting the three primary zones for SAR (Structure-Activity Relationship) exploration.
Synthesis & Manufacturing
While 1-Ethyl-2-isopropyl-1H-indol-5-amine is available commercially, in-house synthesis is often required for isotopic labeling or derivative generation.[3] The most robust route utilizes the Fischer Indole Synthesis , followed by N-alkylation.
Retrosynthetic Strategy
-
Precursor: 1-Ethyl-2-isopropyl-5-nitroindole[3]
-
Starting Materials: 4-Nitrophenylhydrazine + 3-Methyl-2-butanone (Isopropyl methyl ketone).[3]
Diagram 2: Synthetic Pathway
Caption: Step-wise synthesis via modified Fischer Indole protocol. The N-alkylation is performed prior to reduction to prevent poly-alkylation of the aniline.[3]
Detailed Experimental Protocol
Step 1: Fischer Indole Cyclization
-
Reagents: Suspend 4-nitrophenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid or Polyphosphoric acid (PPA).
-
Addition: Add 3-methyl-2-butanone (1.1 eq) dropwise at room temperature.
-
Reflux: Heat to 90-100°C for 3-4 hours. Monitor by TLC (the hydrazone will disappear).
-
Workup: Pour onto crushed ice. The crude 2-isopropyl-5-nitroindole will precipitate as a yellow/orange solid.[3] Filter and wash with water.
-
Purification: Recrystallize from ethanol/water.
Step 2: N-Ethylation
-
Deprotonation: Dissolve the nitroindole (1.0 eq) in anhydrous DMF under Argon. Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 mins until gas evolution ceases (formation of the Indolyl anion).
-
Alkylation: Add Ethyl Iodide (1.2 eq) dropwise.
-
Reaction: Allow to warm to RT and stir for 2-4 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc. The product is usually pure enough for the next step.
Step 3: Reduction to Amine
-
Catalysis: Dissolve the N-ethyl-nitroindole in MeOH/THF (1:1). Add 10% Pd/C (10 wt%).
-
Hydrogenation: Stir under H₂ balloon (1 atm) for 4-12 hours.
-
Alternative (if halogens present elsewhere): Use Fe powder/NH₄Cl in EtOH/Water at 70°C.
-
-
Isolation: Filter through Celite. Concentrate filtrate.
-
Storage: Store as the free base under Argon at -20°C, or convert to the HCl salt for stability.
Applications in Drug Discovery[14]
This scaffold is particularly relevant for Kinase Inhibitors and GPCR Antagonists .
A. Kinase Inhibition (Hinge Binding)
Many kinase inhibitors utilize an indole core to mimic the adenine ring of ATP.
-
Binding Mode: The indole ring occupies the ATP-binding pocket.[3]
-
Role of 5-NH₂: Forms a key hydrogen bond with the "hinge region" backbone (e.g., Glu or Met residues).
-
Role of 2-Isopropyl: Occupies the hydrophobic "Gatekeeper" pocket or the solvent-exposed region, depending on orientation.[3] The bulkiness can induce selectivity against kinases with smaller gatekeeper residues (e.g., Thr vs. Met).
B. GPCR Ligands (TRPV1 / 5-HT)
Indole-2-carboxamides are known TRPV1 agonists.[3] While this molecule lacks the 2-carbonyl, it serves as a bioisostere for exploring the hydrophobic requirements of the receptor channel.
-
SAR Logic: The N-ethyl group mimics the N-alkyl chains found in many serotonin (5-HT) antagonists, although the 5-amino substitution pattern is distinct from the 3-aminoethyl side chain of serotonin, reducing direct serotonergic agonism and favoring allosteric modulation or antagonistic profiles.[3]
Diagram 3: Pharmacophore Mapping
Caption: Pharmacophore interactions.[3] The 5-amino group acts as the critical polar anchor, while the alkyl groups provide shape complementarity.[3]
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Stability: Light and air sensitive. The electron-rich 5-aminoindole core oxidizes readily to form quinoidal species (turning purple/black).[3]
-
Storage:
-
Short Term: 4°C, desiccated.
-
Long Term: -20°C, under Argon/Nitrogen atmosphere.
-
-
Solubility: Soluble in DMSO, Methanol, DCM, Ethyl Acetate. Insoluble in water.[5]
References
-
PubChem. Compound Summary: Isopropylethylamine (Related substructure analysis).[6] National Library of Medicine. Link
-
BldPharm. Product Analysis: 1-Ethyl-2-isopropyl-1H-indol-5-amine (CAS 748747-29-7).[1][2][3][4]Link
-
BenchChem. Physicochemical properties prediction for substituted indoles.Link
-
Maramai, S., et al. (2020). "Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists." Molecules, 25(16), 3684. (Contextual reference for Indole-2-substituted scaffolds). Link
-
Choi, B.W., et al. "Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists." ResearchGate. (Demonstrates use of indole-ethyl-amines in synthesis). Link
Sources
- 1. 748747-29-7|1-Ethyl-2-isopropyl-1H-indol-5-amine|BLD Pharm [bldpharm.com]
- 2. 878733-38-1|1-Ethyl-2-methyl-1H-indol-5-amine|BLD Pharm [bldpharm.com]
- 3. 748110-18-1|1-Ethyl-2-propyl-1H-indol-5-amine|BLD Pharm [bldpharm.com]
- 4. CAS:748747-29-7, 1-Ethyl-2-isopropyl-1H-indol-5-amine-毕得医药 [bidepharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isopropylethylamine | C5H13N | CID 88318 - PubChem [pubchem.ncbi.nlm.nih.gov]
